methyl 4-chloro-5-ethyl-1H-pyrazole-3-carboxylate

Description

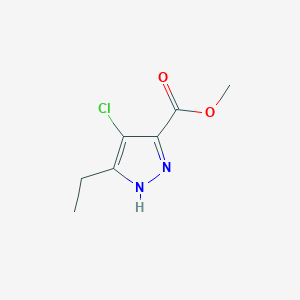

Methyl 4-chloro-5-ethyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by a chlorine atom at position 4, an ethyl group at position 5, and a methyl ester at position 3 of the pyrazole ring. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and agrochemical applications. The structural features of this compound—substituent positions, electronic effects, and steric hindrance—play critical roles in its reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name |

methyl 4-chloro-5-ethyl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-3-4-5(8)6(10-9-4)7(11)12-2/h3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXCYYOMVLSQDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-chloro-5-ethyl-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of a chlorinating agent. The reaction proceeds under controlled conditions, often requiring heating and the use of a solvent such as ethanol.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-5-ethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Substitution: Halogenation reactions are common, where chlorine or bromine is introduced to the compound.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of amines or alcohols.

Substitution: Substitution reactions can produce various halogenated derivatives of the compound.

Scientific Research Applications

Agricultural Chemistry

Herbicidal Properties

Methyl 4-chloro-5-ethyl-1H-pyrazole-3-carboxylate is primarily recognized for its potent herbicidal properties. It is utilized in the formulation of crop protection products to control unwanted plant growth, thus enhancing agricultural productivity. The compound works by inhibiting specific biochemical pathways in plants, leading to effective weed management without harming the crops.

Case Study: Efficacy in Crop Protection

A study demonstrated that formulations containing this compound showed a significant reduction in weed biomass in controlled field trials. The herbicide was applied at various concentrations, and results indicated that even low doses effectively suppressed weed growth while maintaining crop yield levels.

Pharmaceutical Development

Building Block for Drug Synthesis

In pharmaceutical chemistry, this compound serves as a crucial intermediate in the synthesis of novel therapeutic agents. Its unique structure allows for modifications that enhance the pharmacological properties of resulting compounds.

Case Study: Development of Anticancer Agents

Research has indicated that derivatives of this compound exhibit promising activity against cancer cell lines. One notable derivative was synthesized and tested for its ability to inhibit Bcl-2/Bcl-xL proteins, which are critical in regulating apoptosis in cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value lower than many existing treatments, highlighting its potential as a lead compound for further drug development.

Reagent in Analytical Methods

this compound is also employed as a reagent in various analytical techniques. Its ability to form complexes with other compounds facilitates the detection and quantification of substances in complex mixtures.

Case Study: Quality Control Applications

In quality control laboratories, this compound has been used to develop analytical methods for the detection of pesticide residues in food products. By employing high-performance liquid chromatography (HPLC), researchers successfully quantified the levels of this compound and its metabolites, ensuring compliance with safety standards.

Mechanism of Action

The mechanism by which methyl 4-chloro-5-ethyl-1H-pyrazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Methyl 3-Chloro-1-Methyl-5-Sulfamoyl-1H-pyrazole-4-carboxylate

- Structural Differences : The chlorine atom is at position 3 instead of 4, and a sulfamoyl (-SO₂NH₂) group replaces the ethyl group at position 3. Additionally, a methyl group is present at position 1 .

- Applications : Sulfamoyl groups are often associated with antimicrobial activity, suggesting this derivative may have distinct biological applications compared to the ethyl-substituted analog .

Ethyl 2-[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-pyrazol-3-yl]-4-Methylthiazole-5-carboxylate

- Structural Differences : A thiazole ring is fused to the pyrazole core, with aromatic substituents (4-chlorophenyl and 4-fluorophenyl) at positions 1 and 4. The carboxylate is part of a thiazole ring rather than the pyrazole .

- The thiazole ring introduces additional nitrogen atoms, altering electronic distribution and acidity.

- Applications : Such hybrid structures are often explored in drug discovery for dual-target inhibition (e.g., kinase enzymes) .

Ethyl 5-Amino-1-(6-Chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate

- Structural Differences: An amino (-NH₂) group at position 5 replaces the ethyl group, and a pyridazine ring is attached at position 1 .

- Reactivity and Solubility: The amino group increases nucleophilicity at position 5, making this compound more reactive in substitution reactions.

- Applications: Amino-substituted pyrazoles are frequently used as intermediates in synthesizing antidiabetic or antiviral agents .

Methyl 5-Chloro-4-[(Methoxyimino)Methyl]-1-Phenyl-1H-pyrazole-3-carboxylate

- Structural Differences: A methoxyimino (-CH=N-OCH₃) group at position 4 and a phenyl group at position 1 distinguish this compound. The chlorine is at position 5 instead of 4 .

- The phenyl group enhances lipophilicity, which may improve membrane permeability in biological systems.

- Applications : Such derivatives are investigated for their herbicidal and fungicidal properties due to their ability to disrupt enzymatic pathways .

Implications for Research and Development

The substitution pattern on the pyrazole ring directly influences the compound’s bioactivity and physicochemical properties. For instance:

- Ethyl vs.

- Chlorine Position : Chlorine at position 4 (target) vs. 3 or 5 (other derivatives) alters electronic density, affecting interactions with electron-rich biological targets (e.g., enzymes) .

- Carboxylate Esters : Methyl esters (target) may confer slower hydrolysis rates compared to ethyl esters, influencing metabolic stability in drug design .

Biological Activity

Methyl 4-chloro-5-ethyl-1H-pyrazole-3-carboxylate (MCEP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula : C₆H₈ClN₂O₂

Molecular Weight : 211.05 g/mol

Structure : The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, with a chloro group at the 4-position and an ethyl group at the 5-position.

Biological Activities

MCEP exhibits a range of biological activities, primarily as an enzyme inhibitor , with potential implications in treating various neurological and inflammatory disorders.

1. Enzymatic Inhibition

Research indicates that MCEP acts as an inhibitor of D-amino acid oxidase (DAAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition is crucial for enhancing cognitive functions and may have therapeutic implications for neurological disorders such as schizophrenia and depression .

2. Antimicrobial Properties

MCEP has shown promising antimicrobial activity against various pathogens. Its structural characteristics suggest potential effectiveness against bacteria and fungi, although specific studies are needed to confirm these effects .

3. Anti-inflammatory Effects

The compound's anti-inflammatory properties have been highlighted in several studies. MCEP can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

The mechanisms by which MCEP exerts its biological effects involve:

- Enzyme Interaction : The compound's ability to interact with DAAO suggests that it may alter neurotransmitter levels in the brain, affecting mood and cognition.

- Electrophilic Nature : The presence of the chloro group allows MCEP to engage in nucleophilic substitution reactions, which can lead to the formation of reactive intermediates that modulate cellular processes .

Case Studies

Several studies have explored the biological activity of MCEP:

- Neuroprotective Effects : A study demonstrated that MCEP could protect neuronal cells from oxidative stress-induced damage, indicating its potential use in neurodegenerative diseases .

- Antimicrobial Activity Assessment : Research evaluated the antimicrobial efficacy of MCEP against common bacterial strains, showing significant inhibitory effects that warrant further investigation for clinical applications.

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.